![molecular formula C17H16N2O3S B2581573 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 868368-54-1](/img/structure/B2581573.png)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. It is a benzothiazole derivative that has been studied for its potential biological and pharmacological properties. DMBA has been synthesized using various methods and has been found to have a range of effects on biochemical and physiological processes. In We will also discuss future directions for research on DMBA.
Scientific Research Applications
Antitumor Activity
- Some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, with a structure similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide, have shown potential antitumor activity against various human tumor cell lines. Particularly, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide demonstrated considerable anticancer activity (Yurttaş et al., 2015).
Antimicrobial Activity
- Benzothiazole derivatives, including those structurally related to this compound, have been identified as potent antimicrobial agents. A study exploring various synthesized compounds based on the benzothiazole structure found them effective against a range of microbial agents (Abbas et al., 2014).
Antioxidant Properties
- Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, closely related to the chemical structure , have been synthesized and found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).
Anticonvulsant Evaluation
- Certain derivatives, like N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, have been studied for anticonvulsant activities. One compound in this category showed significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, suggesting potential in epilepsy treatment (Nath et al., 2021).
Anti-Inflammatory and Antioxidant Activity
- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and similar compounds have shown both antioxidant and anti-inflammatory activities in various assays, indicating their therapeutic potential in these areas (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-8-9-13(22-2)16-15(12)19-17(23-16)18-14(20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPZSWATAKRDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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